

# UM-164 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	UM-164	
Cat. No.:	B15610374	Get Quote

## **Application Notes: UM-164**

Product Name: UM-164 Target: Dual inhibitor of c-Src and p38 MAPK

### **Product Description**

**UM-164** is a potent, dual inhibitor that targets both the c-Src tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer and glioma.[1][3] The mechanism of action involves the suppression of the Hippo-YAP signaling pathway, leading to reduced cancer cell proliferation, migration, and spheroid formation.[2][3] **UM-164** binds to the inactive "DFG-out" conformation of its target kinases, a feature that may contribute to its improved pharmacological profile compared to other inhibitors.[1]

## **Solubility and Storage**

Proper handling and storage of **UM-164** are critical for maintaining its stability and activity. For optimal results, follow the guidelines below.



Solvent	Solubility	Notes
DMSO	≥ 10 mM	DMSO is the recommended solvent for preparing stock solutions. It is a common solvent for water-insoluble compounds in biological assays.[4][5]
Ethanol	Sparingly Soluble	While some similar compounds may have limited solubility in ethanol,[6] it is generally not the preferred solvent for creating high-concentration stock solutions.
Water	Insoluble	UM-164 is practically insoluble in aqueous solutions.

#### Storage Instructions:

- Solid Form: Store at -20°C for long-term stability.
- Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

## **Experimental Protocols**Preparation of Solutions

- 3.1. Preparation of 10 mM Stock Solution (for in vitro use)
- Bring the vial of solid **UM-164** to room temperature before opening.
- Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from 5 mg of UM-164 (Molecular Weight: ~499.59 g/mol ), you would add 100.1 μL of DMSO.
- Vortex gently or sonicate briefly until the solid is completely dissolved.



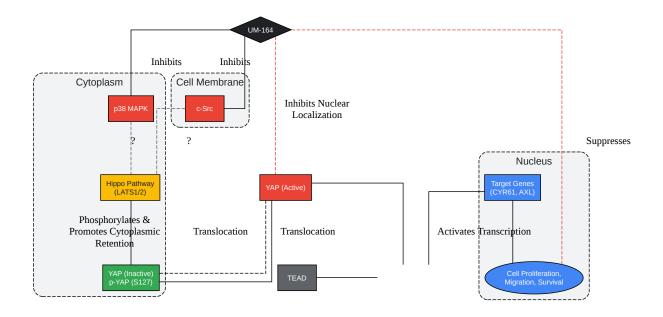
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.
- 3.2. Preparation of Working Solutions for Cell-Based Assays
- Thaw an aliquot of the 10 mM **UM-164** stock solution at room temperature.
- Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.
  - Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[4]
  - $\circ$  For example, to prepare 1 mL of a 100 nM working solution, add 0.1  $\mu$ L of the 10 mM stock solution to 999.9  $\mu$ L of culture medium.
- 3.3. Preparation of Dosing Solution (for in vivo use) In vivo studies have successfully used intraperitoneal (i.p.) injections of **UM-164**.[3]
- Prepare a fresh dosing solution for each day of administration.
- A common vehicle for i.p. injection is saline.
- Calculate the required amount of UM-164 based on the animal's weight and the desired dose (e.g., 5 mg/kg or 10 mg/kg).[3]
- The final formulation may require a co-solvent system to ensure solubility and stability. A
  typical formulation might involve dissolving UM-164 in a small amount of DMSO first, then
  diluting it with saline or another aqueous vehicle containing a surfactant like Tween 80.
- Ensure the final solution is sterile and clear before injection.

## **Mechanism of Action: Signaling Pathway**

**UM-164** exerts its anti-cancer effects by simultaneously inhibiting c-Src and p38 MAPK. This dual inhibition leads to the downstream suppression of the Hippo-YAP pathway. Specifically,



**UM-164** promotes the translocation of YAP from the nucleus to the cytoplasm, reducing its activity as a transcriptional co-activator and decreasing the expression of its target genes, such as CYR61 and AXL, which are involved in cell proliferation and survival.[2][3]



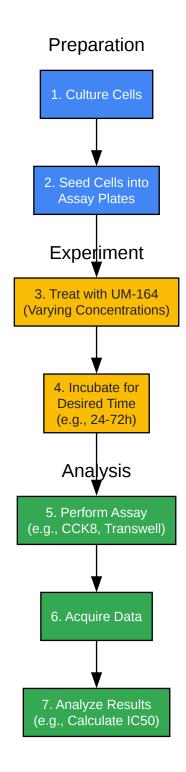
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UM-164 signaling pathway targeting c-Src/p38 and Hippo-YAP.

# Application Protocols In Vitro Assays

The following are generalized protocols. Researchers should optimize parameters such as cell density and incubation times for their specific cell lines and experimental conditions.





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General workflow for *in vitro* experiments with **UM-164**.



- 5.1. Cell Viability Assay (CCK8) This protocol measures cell viability based on the metabolic activity of the cells.
- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
- Treatment: Remove the old medium and add 100 μL of fresh medium containing various concentrations of **UM-164** (e.g., 0, 0.01, 0.1, 1, 10 μM).[7] Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- Assay: Add 10  $\mu$ L of CCK8 reagent to each well and incubate for 1-4 hours until the color develops.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.
- 5.2. Colony Formation Assay This assay assesses the long-term proliferative potential of single cells.
- Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in a 6-well plate.
- Treatment: After 24 hours, treat the cells with UM-164 at desired concentrations (e.g., 50 nM, 100 nM).[7]
- Incubation: Culture the cells for 10-14 days, replacing the medium with freshly prepared UM-164 every 3 days.
- Staining: When visible colonies have formed, wash the wells with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet.
- Quantification: Wash away excess stain, air dry the plate, and count the number of colonies (typically >50 cells).
- 5.3. Transwell Migration Assay This protocol evaluates the effect of **UM-164** on cell migration.

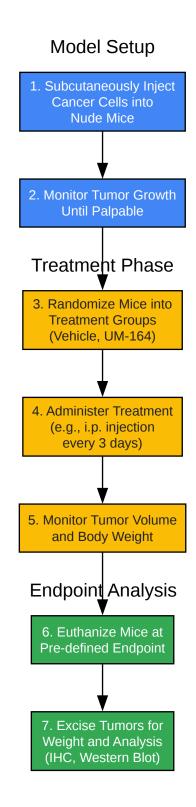


- Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
- Assay Setup: Resuspend cells in serum-free medium and add them to the upper chamber of a Transwell insert (8 μm pore size). Add complete medium (containing chemoattractant) to the lower chamber. Add UM-164 (e.g., 100 nM) to both the upper and lower chambers.[7]
- Incubation: Incubate for 12-24 hours at 37°C.
- Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the
  migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with
  0.1% crystal violet.
- Quantification: Count the number of migrated cells in several random fields under a microscope.

### In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **UM-164** in a mouse xenograft model.[3] All animal procedures must be approved and conducted in accordance with institutional and national guidelines.





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Workflow for an *in vivo* xenograft study with **UM-164**.



- Cell Implantation: Subcutaneously inject cancer cells (e.g., 3 x 10<sup>6</sup> LN229 cells) into the flank of immunodeficient mice.[3]
- Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Group Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle control, 5 mg/kg UM-164, 10 mg/kg UM-164).[3]
- Drug Administration: Administer **UM-164** or vehicle via intraperitoneal (i.p.) injection according to a set schedule (e.g., every three days).[3]
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: At the end of the study (e.g., day 42), euthanize the mice, excise the tumors, and measure their final weight.[3]
- Analysis: Tumor tissues can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or pathway-related proteins (CYR61).[3]

#### **Quantitative Data Summary**

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC<sub>50</sub> values for **UM-164** have been determined in various cancer cell lines.



Cell Line	Cancer Type	Time Point	IC <sub>50</sub> (μM)
LN229	Glioma	24 h	10.07
LN229	Glioma	48 h	6.20
LN229	Glioma	72 h	3.81
SF539	Glioma	24 h	3.75
SF539	Glioma	48 h	2.68
SF539	Glioma	72 h	1.23
GBM1492	Glioblastoma (Primary)	24 h	~10

Data sourced from a study on glioma cells.

[7]

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